2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
説明
This compound features a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-9-15(10-8-13)11-21-18(26)12-27-20-19-24-23-14(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFARUHVNGHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with N-(4-methylbenzyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or disulfides, while reduction can produce amines or alcohols .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, various derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 to 9.43 μM.
Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| VIIa | HepG2 | 3.91 |
| VIIa | HCT-116 | 15.16 |
The mechanism by which this compound exerts its biological effects primarily involves DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.
Antimicrobial Activity
Compounds similar to 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide have been synthesized as potential antimicrobial agents. The structure allows for effective interaction with microbial targets through aromatic nucleophilic substitution.
Case Studies
Recent investigations into the biological activity of triazoloquinoxalines have provided insights into their effectiveness:
Study Highlights:
- Compound Evaluation: Various derivatives were evaluated for their ability to inhibit cell proliferation across different cancer cell lines.
- Structure-Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly influenced biological activity.
Table 2: Structure-Activity Relationship Findings
| Substituent | Activity Level |
|---|---|
| Trifluoromethyl | High |
| Ethanolamine | Moderate |
| Dimethylamine | Low |
作用機序
The mechanism of action of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations
Core Heterocycle Influence: The triazoloquinoxaline core (target compound and ) may favor interactions with adenosine receptors or nucleic acid-binding proteins due to its planar aromatic system, whereas quinazolinones () are more commonly associated with enzyme inhibition (e.g., dihydrofolate reductase) or GABAergic modulation . Replacement of the triazoloquinoxaline with a 1,2,3-triazole () or quinazoline-dione () alters electronic properties and binding site compatibility.
Substituent Effects: The sulfanyl-acetamide group in the target compound and ’s derivatives enhances stability and may facilitate hydrogen bonding or hydrophobic interactions. In contrast, oxygen-based ethers (e.g., ’s compound 11f) are more prone to oxidative metabolism .
Pharmacological Implications: Compounds with quinazoline-dione cores () demonstrated anticonvulsant activity via GABAergic pathways, suggesting that the target compound’s acetamide group could similarly engage neurological targets .
生物活性
The compound 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)-N-[(4-methylphenyl)methyl]acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinoxaline Nucleus : The quinoxaline core is synthesized through reactions involving o-phenylenediamine and oxalic acid.
- Triazole Hybridization : The introduction of the 1,2,4-triazole moiety is achieved through cyclization reactions with hydrazine derivatives.
- Functionalization : The final compound is obtained by modifying the triazole derivative with a sulfanyl group and an acetamide side chain.
Anticancer Properties
Recent studies have highlighted the potent anticancer activity of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:
- In vitro Studies : The synthesized derivatives were evaluated against various human cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The results indicated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM for certain derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| 17 | MCF-7 | 5.00 |
- Mechanism of Action : The mechanism primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. Molecular docking studies suggest strong binding affinity to DNA sites .
Antimicrobial Activity
Compounds derived from this scaffold have also shown promising antimicrobial properties:
- In vitro Efficacy : Certain derivatives displayed significant inhibition against bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study on DNA Intercalation
A study focused on the intercalative properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated that modifications at specific positions enhanced binding affinity to DNA. The presence of hydrophobic side chains contributed to increased intercalation efficiency .
Comparative Analysis
Comparative studies with other quinoxaline derivatives revealed that compounds with bulky substituents exhibited varied levels of cytotoxicity. For example:
Q & A
Q. What computational tools optimize reaction pathways for scale-up?
- Methodological Answer :
- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to reduce byproducts .
- AI-Driven Retrosynthesis : IBM RXN for Mining predicts viable precursors (e.g., 1-methyltriazoloquinoxaline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
